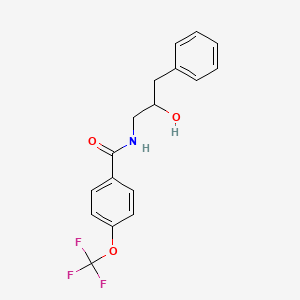

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a 4-(trifluoromethoxy)benzoyl group linked to a 2-hydroxy-3-phenylpropylamine moiety. For example, VU0543336 (N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide), a closely related compound, was identified as a potent modulator in pharmacological studies . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the hydroxyalkyl chain and phenyl substituent influence target binding and solubility .

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c18-17(19,20)24-15-8-6-13(7-9-15)16(23)21-11-14(22)10-12-4-2-1-3-5-12/h1-9,14,22H,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSVCSWBSUEOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Phenylpropyl Side Chain: The phenylpropyl side chain can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable propyl halide in the presence of a Lewis acid catalyst.

Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzamide core can be reduced to form an amine.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzamide core may produce an amine.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

N-(3-Benzyl-5-hydroxyphenyl)-4-(trifluoromethoxy)benzamide (Compound 7g)

- Structure : Shares the 4-(trifluoromethoxy)benzamide core but substitutes the hydroxypropyl chain with a benzyl-hydroxyphenyl group.

- Synthesis : Achieved in 80% yield via a nucleophilic substitution pathway similar to other benzamide derivatives .

- Physical Properties: Melting point (129.3–131.3°C) and NMR data (δ 10.15 for NH, δ 9.34 for OH) indicate stronger hydrogen bonding compared to the target compound, likely due to the additional phenolic hydroxyl group .

- Biological Relevance : Demonstrated activity in mGlu receptor modulation, suggesting the benzyl group enhances receptor affinity compared to alkyl chains .

N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

N-Phenyl-4-(trifluoromethoxy)benzamide (3u)

- Structure : Simplest analog, lacking the hydroxyalkyl chain.

- Synthesis : Synthesized via oxidative coupling (63% yield), highlighting the efficiency of TBHP-mediated reactions for benzamide formation .

- Applications : Used as a precursor for agrochemicals, emphasizing the role of the trifluoromethoxy group in pesticidal activity .

Functional Analogues

Pesticide-Benzamide Derivatives

- Examples: 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (triflumuron) . N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne) .

- Key Differences : These compounds prioritize halogenated or heterocyclic substituents for pesticidal activity, whereas N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide derivatives are optimized for pharmacokinetic properties (e.g., CNS penetration) .

Physicochemical and Spectral Comparisons

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C17H16F3NO2

- Molecular Weight : 323.31 g/mol

- CAS Number : 1351659-76-1

- Structure : The compound features a benzamide backbone with a hydroxyphenylpropyl side chain and a trifluoromethoxy group, which contributes to its biological activity.

Research indicates that compounds similar to N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide may act as inhibitors of specific receptor pathways. For instance, studies have shown that benzamide derivatives can inhibit the P2X7 receptor, which is implicated in various inflammatory processes and pain signaling pathways .

2. Therapeutic Applications

The compound's structural characteristics suggest potential therapeutic applications in treating metabolic disorders, inflammation, and possibly cancer:

- Metabolic Disorders : The compound has been linked to activation of the Peroxisome Proliferator-Activated Receptor (PPAR), which plays a crucial role in lipid and glucose metabolism. This suggests its potential use in managing conditions like diabetes and dyslipidemia .

- Anti-inflammatory Properties : Given its receptor inhibition profile, it may also serve as an anti-inflammatory agent, potentially beneficial in conditions such as asthma and arthritis .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of similar benzamide derivatives:

Synthesis of the Compound

The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide involves several steps:

- Starting Materials : The synthesis typically begins with commercially available phenolic compounds.

- Reactions : Key reactions include:

- Hydroxylation of phenolic precursors.

- Formation of the amide bond through coupling reactions.

- Introduction of the trifluoromethoxy group via electrophilic aromatic substitution.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzamide?

- Methodological Answer : A typical synthesis involves coupling a hydroxylamine derivative (e.g., O-benzyl hydroxylamine hydrochloride) with an acyl chloride under inert conditions. For example, dichloromethane (CH2Cl2) is used as the solvent with potassium carbonate (K2CO3) as a base. The reaction is conducted at 0°C under argon to minimize side reactions, followed by gradual warming to room temperature . Dropwise addition of 4-(trifluoromethoxy)benzoyl chloride over 10 minutes ensures controlled reactivity. Post-reaction, purification via vacuum filtration and washing with diethyl ether yields the product (up to 89% yield in similar procedures) .

Q. How can researchers optimize purification and yield for this compound?

- Methodological Answer : After rotary evaporation of the solvent, residual impurities are removed by vacuum filtration using a Büchner funnel. Sequential washing with diethyl ether (3×10 mL) and deionized water (2×50 mL) effectively isolates the product. Drying under vacuum at 70°C overnight removes residual moisture, as demonstrated in analogous benzamide syntheses . Yield optimization may require adjusting equivalents of the acyl chloride or base, as excess K2CO3 (2.0 equiv) improves deprotonation efficiency .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton environments (δ 7.0–8.1 ppm for benzamide and phenylpropyl groups) and hydroxyl signals (δ 9.3–10.1 ppm) in DMSO-d6 .

- Melting Point : Determine purity via differential scanning calorimetry (DSC), noting decomposition temperatures if observed (e.g., >70°C) .

- LC/MS : Confirm molecular weight using electrospray ionization (ESI), targeting [M+H]<sup>+</sup> signals (e.g., m/z 475.42 observed in related trifluoromethoxybenzamides) .

Advanced Research Questions

Q. How can instability or decomposition of this compound during storage be mitigated?

- Methodological Answer : Store the compound in amber vials at –20°C under argon to prevent photodegradation and moisture absorption. DSC data for analogous compounds suggest decomposition above 70°C, so avoid heating during handling . For long-term stability, lyophilization or formulation with stabilizers (e.g., cyclodextrins) may be explored.

Q. What strategies are effective for evaluating mutagenic potential?

- Methodological Answer : Conduct Ames II testing using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction). Compare results to positive controls (e.g., benzyl chloride) and negative controls. For example, anomeric amide derivatives showed mutagenicity comparable to benzyl chloride, necessitating PPE and fume hood use during handling .

Q. How can analytical methods (e.g., HPLC) be validated for this compound?

- Methodological Answer :

- Column : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30, 0.1% formic acid).

- Detection : UV absorption at 254 nm (trifluoromethoxy group) or 280 nm (benzamide chromophore).

- Validation : Assess linearity (R<sup>2</sup> >0.99), limit of detection (LOD <0.1 µg/mL), and intraday precision (%RSD <2%) per ICH guidelines. LC/MS can cross-validate purity .

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer : Perform comparative pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to identify metabolic instability. Use computational modeling (e.g., molecular docking) to assess target binding affinity versus off-target interactions. For example, trifluoromethoxy groups may enhance lipophilicity but reduce solubility, altering in vivo efficacy .

Q. What biochemical assays are suitable for elucidating mechanisms of action?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50 determination.

- Cellular Uptake : Track intracellular accumulation via fluorescent labeling (e.g., BODIPY conjugates).

- Pathway Analysis : RNA-seq or phosphoproteomics can identify downstream signaling changes (e.g., MAPK/ERK modulation in cancer cells) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow ACS guidelines for hazardous chemicals:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid skin contact; wash with soap/water immediately if exposed.

- Dispose of waste via halogenated solvent containers. Mutagenicity risks require additional institutional biosafety committee (IBC) approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.